molecular formula C10H14N2O2S B3596032 N-4-morpholinyl-2-(2-thienyl)acetamide

N-4-morpholinyl-2-(2-thienyl)acetamide

Cat. No.: B3596032
M. Wt: 226.30 g/mol
InChI Key: CRWMAFOJONHQBZ-UHFFFAOYSA-N
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Description

N-4-Morpholinyl-2-(2-thienyl)acetamide is a synthetic acetamide derivative featuring a morpholine ring (a six-membered heterocycle with one nitrogen and one oxygen atom) attached to the nitrogen of the acetamide backbone and a 2-thienyl (thiophene) group at the adjacent carbon. This compound belongs to a broader class of thiophene-containing acetamides, which are of significant interest due to their diverse pharmacological properties, including antimicrobial, antimycobacterial, and enzyme-modulating activities . The morpholine moiety enhances solubility and bioavailability, while the thiophene group contributes to electronic and steric interactions critical for binding to biological targets .

Properties

IUPAC Name

N-morpholin-4-yl-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S/c13-10(8-9-2-1-7-15-9)11-12-3-5-14-6-4-12/h1-2,7H,3-6,8H2,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRWMAFOJONHQBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1NC(=O)CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Classification of Analogs

The following compounds share structural similarities with N-4-morpholinyl-2-(2-thienyl)acetamide, differing in substituents on the acetamide nitrogen, the aromatic rings, or additional functional groups:

Compound Name Key Structural Features Biological Activity Reference
N-(4-Bromophenyl)-2-(2-thienyl)acetamide Bromophenyl group at N; 2-thienyl at C2 Antimycobacterial activity (MIC: <10 µg/mL against M. tuberculosis)
N-{4-[(4-Methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(2-thienyl)acetamide Pyrimidine-sulfonamide at N; 2-thienyl at C2 Not explicitly reported, but sulfonamide groups often enhance antibacterial activity
N-(4-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide Morpholinyl at C2; methoxy-phenyl at N Potential enzyme inhibition (structural similarity to 17β-HSD2 inhibitors)
N-{4-[(Methylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide Methylamino-sulfonyl at N; 2-thienyl at C2 Unknown activity, but sulfonamides are common in antimicrobial agents
N-[4-(5-Nitro-2-furyl)-2-thiazolyl]acetamide (NFTA) Nitrofuryl-thiazole at N Carcinogenic (induces lymphocytic leukemia and forestomach tumors in mice)
2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide Oxomorpholinyl at C2; isopropylphenyl at N Synthetic intermediate; no reported bioactivity

Pharmacological Activities

Antimicrobial and Antimycobacterial Activity
  • N-(4-Bromophenyl)-2-(2-thienyl)acetamide demonstrated potent antimycobacterial activity against Mycobacterium tuberculosis strains, with minimal inhibitory concentrations (MICs) comparable to first-line drugs like isoniazid . This highlights the importance of the thiophene ring in targeting mycobacterial enzymes or membranes.
  • 5-(2-Thienyl)-1,3,4-oxadiazoles (e.g., compound 9a in ) exhibited broad-spectrum antibacterial activity against Gram-positive bacteria (e.g., S.
Enzyme Inhibition
  • N-Phenethyl-2-(3-chloro-4-hydroxyphenyl)acetamide (a structural analog from ) inhibited 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2), a target in hormone-dependent cancers. Activity depended on hydrophobic and aromatic interactions, suggesting that this compound’s morpholine and thiophene groups may similarly engage enzyme active sites .
Carcinogenicity
  • Nitro-substituted analogs like NFTA () induced lymphocytic leukemia in mice, emphasizing the risks of nitro groups in drug design.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-4-morpholinyl-2-(2-thienyl)acetamide
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N-4-morpholinyl-2-(2-thienyl)acetamide

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